molecular formula C24H16F4N4O2 B610855 (+)-SJ733 CAS No. 1424799-20-1

(+)-SJ733

Cat. No.: B610855
CAS No.: 1424799-20-1
M. Wt: 468.4 g/mol
InChI Key: VKCPFWKTFZAOTO-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SJ-733: (+)-SJ733 or SJ000557733 ) is an anti-malarial compound that specifically targets the parasite responsible for malaria, Plasmodium falciparum. It acts by inhibiting a cation-transporting ATPase called ATP4 , which plays a crucial role in maintaining low intracellular sodium levels within the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route to SJ-733 involves several steps, starting from readily available precursors. Unfortunately, specific details about the synthetic pathway are not widely disclosed in the literature. Researchers have likely optimized the synthesis to achieve high purity and yield.

Industrial Production Methods: As of now, SJ-733 is primarily used for research purposes, and its industrial-scale production methods have not been established. given its potential as an anti-malarial drug candidate, further development and scale-up may occur in the future.

Chemical Reactions Analysis

Types of Reactions: SJ-733 does not undergo extensive chemical transformations within the parasite. it interacts with ATP4, disrupting the parasite’s sodium balance and ultimately leading to its demise.

Common Reagents and Conditions: The exact reagents and conditions involved in SJ-733’s interactions with ATP4 remain proprietary. Researchers have likely optimized these parameters to enhance potency and minimize side effects.

Major Products: The primary “product” of SJ-733’s action is the disruption of ATP4 function, which affects the parasite’s survival. No other major chemical products are formed during this process.

Scientific Research Applications

SJ-733 has shown promise in various scientific research areas:

    Malaria Treatment: Its potent anti-malarial activity makes it a valuable candidate for drug development.

    Infection Studies: Researchers use SJ-733 to study parasite biology and drug resistance mechanisms.

    Pharmacology: Understanding its mechanism of action aids in designing better anti-malarial drugs.

Mechanism of Action

SJ-733’s mechanism involves inhibiting ATP4, which leads to an imbalance in intracellular sodium levels. This disruption affects the parasite’s osmotic regulation, ultimately causing its death.

Comparison with Similar Compounds

Similar Compounds:

    Cipargamin: Another anti-malarial compound targeting ATP4.

    Other ATP4 Inhibitors: Researchers continue to explore compounds with similar mechanisms of action.

Properties

IUPAC Name

(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCPFWKTFZAOTO-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424799-20-1
Record name SJ-733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SJ-733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SJ-733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.